molecular formula C6H16ClNOS B13512863 2-Methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride

2-Methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride

Cat. No.: B13512863
M. Wt: 185.72 g/mol
InChI Key: ZRGUXYQPPJETRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C6H15NOS·HCl. It is known for its unique structure, which includes a methoxy group, a methylsulfanyl group, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfanyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications .

Properties

Molecular Formula

C6H16ClNOS

Molecular Weight

185.72 g/mol

IUPAC Name

2-methoxy-4-methylsulfanylbutan-1-amine;hydrochloride

InChI

InChI=1S/C6H15NOS.ClH/c1-8-6(5-7)3-4-9-2;/h6H,3-5,7H2,1-2H3;1H

InChI Key

ZRGUXYQPPJETRN-UHFFFAOYSA-N

Canonical SMILES

COC(CCSC)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.